An In-Depth Technical Guide to N-Hydroxyformanilide: Structure, Properties, and Applications
An In-Depth Technical Guide to N-Hydroxyformanilide: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
N-Hydroxyformanilide, a fascinating and versatile molecule, holds considerable interest for researchers at the intersection of organic chemistry, medicinal chemistry, and materials science. This guide provides a comprehensive overview of its chemical structure, physical and chemical properties, synthesis, and burgeoning applications, with a particular focus on its potential in drug discovery and development.
Unveiling the Core Structure: N-Hydroxyformanilide
N-Hydroxyformanilide, systematically named N-hydroxy-N-phenylformamide, is an organic compound with the chemical formula C₇H₇NO₂ and a molecular weight of 137.14 g/mol .[1][2] Its core structure features a formyl group (-CHO) and a hydroxyl group (-OH) attached to a nitrogen atom, which is also bonded to a phenyl ring. This unique arrangement of functional groups imparts a rich and complex chemical character to the molecule.
Below is a representation of the chemical structure of N-hydroxyformanilide:
Figure 1: Chemical structure of N-hydroxyformanilide.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of the physical and chemical properties of N-hydroxyformanilide is paramount for its application in research and development. While comprehensive experimental data is somewhat limited, the following table summarizes the key known and predicted properties.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₂ | [1][2] |
| Molecular Weight | 137.14 g/mol | [1][2] |
| CAS Number | 31335-69-0 | [1][2] |
| Melting Point | 66-69 °C | [1][2] |
| Boiling Point | Not available | |
| Solubility | Not extensively documented | |
| IUPAC Name | N-hydroxy-N-phenylformamide | [3] |
Synthesis of N-Hydroxyformanilide: A Step-by-Step Approach
The primary route for synthesizing N-hydroxyformanilide involves the formylation of N-phenylhydroxylamine. This two-step process begins with the selective reduction of nitrobenzene to yield the N-phenylhydroxylamine precursor.
Figure 2: General synthesis workflow for N-hydroxyformanilide.
Experimental Protocol: Synthesis of N-Phenylhydroxylamine (Precursor)
A common laboratory-scale method for the partial reduction of nitrobenzene to N-phenylhydroxylamine involves the use of zinc dust and ammonium chloride.
Materials:
-
Nitrobenzene
-
Zinc dust
-
Ammonium chloride
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, a mixture of nitrobenzene and water is prepared.
-
Ammonium chloride is added to the mixture.
-
Zinc dust is added portion-wise to the stirred mixture. The reaction is exothermic and the rate of addition should be controlled to maintain a moderate temperature.
-
After the addition of zinc is complete, the reaction mixture is stirred for an additional period to ensure complete reaction.
-
The reaction mixture is then filtered to remove unreacted zinc and other solid byproducts.
-
The filtrate is cooled, and N-phenylhydroxylamine crystallizes out. It can be further purified by recrystallization from a suitable solvent like ethanol/water. The melting point of N-phenylhydroxylamine is 80-84 °C.[4]
Experimental Protocol: Formylation of N-Phenylhydroxylamine
The formylation of N-phenylhydroxylamine to yield N-hydroxyformanilide can be achieved using various formylating agents, with formic acid being a common choice.
Materials:
-
N-Phenylhydroxylamine
-
Formic acid
-
Toluene (or another suitable solvent)
Procedure:
-
N-Phenylhydroxylamine is dissolved in a suitable solvent such as toluene in a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser.
-
Formic acid is added to the solution.
-
The mixture is heated to reflux. The water formed during the reaction is azeotropically removed using the Dean-Stark trap.
-
The reaction progress is monitored by a suitable technique (e.g., TLC).
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The crude N-hydroxyformanilide can be purified by recrystallization.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the formyl proton, the hydroxyl proton, and the protons of the phenyl ring. The chemical shift of the formyl proton would likely appear as a singlet in the downfield region. The aromatic protons would exhibit a complex multiplet pattern typical of a monosubstituted benzene ring. The hydroxyl proton signal may be broad and its position dependent on the solvent and concentration. For comparison, the ¹H NMR spectrum of the related compound N-phenylformamide shows signals for the formyl proton and the aromatic protons.[5]
-
¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the formyl group and the carbons of the phenyl ring. The carbonyl carbon signal is expected in the downfield region. For comparison, the ¹³C NMR spectrum of N-phenylformamide has been reported.[5]
Infrared (IR) Spectroscopy: The IR spectrum of N-hydroxyformanilide would be characterized by absorption bands corresponding to its functional groups. Key expected absorptions include:
-
A broad O-H stretching band for the hydroxyl group.
-
An N-H stretching band (if tautomerism occurs, see section 5).
-
A strong C=O stretching band for the formyl group. For comparison, the C=O stretch in formanilide appears around 1680 cm⁻¹.[6]
-
C-N stretching bands.
-
Aromatic C-H and C=C stretching bands. The IR spectrum of the related N-phenylformamide is available in the NIST Chemistry WebBook.[7][8]
Mass Spectrometry (MS): The mass spectrum of N-hydroxyformanilide would show a molecular ion peak (M⁺) corresponding to its molecular weight (137.14 g/mol ). Common fragmentation patterns would involve the loss of the formyl group (CHO), the hydroxyl group (OH), or cleavage of the N-phenyl bond.
Tautomerism: A Dual Identity
The N-hydroxyformanilide molecule has the potential to exist in tautomeric forms due to the presence of the N-hydroxyamide group. This prototropic tautomerism would involve the migration of a proton, leading to an equilibrium between the N-hydroxyformamide form and its imidic acid tautomer, N-phenylformohydroxamic acid.
Figure 4: Workflow for the development of N-hydroxyformanilide-based enzyme inhibitors.
Conclusion and Future Perspectives
N-Hydroxyformanilide is a molecule with significant untapped potential. Its unique chemical structure, characterized by the N-hydroxyamide functionality, makes it a valuable building block for organic synthesis and a promising scaffold for the development of novel therapeutic agents. While a comprehensive experimental characterization is still emerging, the existing knowledge, coupled with insights from related compounds, provides a strong foundation for future research.
Further exploration of its physical and chemical properties, detailed spectroscopic analysis, and in-depth investigation of its tautomeric behavior will be crucial for unlocking its full potential. In the realm of drug discovery, systematic studies on its biological activities, particularly as an inhibitor of various metalloenzymes, could lead to the development of new and effective treatments for a range of diseases. The journey of N-hydroxyformanilide from a chemical curiosity to a valuable tool in science and medicine is an exciting prospect for the research community.
References
- The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. (URL not available)
-
n-(2-Hydroxyphenyl)formamide | C7H7NO2 | CID 261527 - PubChem. [Link]
-
Theoretical investigation of tautomerism in N-hydroxy amidines - PubMed. [Link]
- Formanilide - Grokipedia. (URL not available)
-
Download file - Figshare. [Link]
- Chromium-Catalysed Efficient N-formylation of Amines with a Recyclable Polyoxometalate-supported Green Catalyst - The Royal Society of Chemistry. (URL not available)
-
Theoretical investigation of tautomerism in N-hydroxy amidines - ResearchGate. [Link]
- 2 - Supporting Inform
- Efficient N-Formylation of Primary Aromatic Amines Using Novel Solid Acid Magnetic Nanoc
-
N-Phenylformamide (CAS 103-70-8): Key Properties & Research Applications. [Link]
-
Formamide, N-phenyl- - the NIST WebBook. [Link]
-
N-Phenylformamide - ChemBK. [Link]
-
Scheme 4. A comparison of the hydroxylamine reactions with N-phenyl... - ResearchGate. [Link]
-
Bioactive heterocycles containing endocyclic N-hydroxy groups - PMC - NIH. [Link]
-
N-hydroxy-3-phenyl-2-propenamides as novel inhibitors of human histone deacetylase with in vivo antitumor activity: discovery of (2E) - PubMed. [Link]
-
Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed. [Link]
-
N-hydroxysulfamides as analog of N-hydroxyurea: Synthesis and biological evaluation. [Link]
-
Chemical Properties of Formamide, N-phenyl- (CAS 103-70-8) - Cheméo. [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. [Link]
-
Formamide, N-phenyl- - the NIST WebBook. [Link]
- Synthesis and Bioactivity Test of 2-(N-phenylformamide)-3-oxo-phenylbenzo Isothiazoles. (URL not available)
-
NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. [Link]
-
31335-69-0 - CAS Common Chemistry. [Link]
-
Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The - DergiPark. [Link]
-
Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors | ACS Medicinal Chemistry Letters. [Link]
-
The conformational flexibility in N-phenylformamide: An ab initio approach supported by microwave spectroscopy | Request PDF - ResearchGate. [Link]
-
Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds - ResearchGate. [Link]
-
Normalized FTIR spectra of (N-methylformamide + 2-methoxyethanol)... - ResearchGate. [Link]
-
Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers - PMC. [Link]
-
Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. - ResearchGate. [Link]
-
The High-Resolution FTIR Far-Infrared Spectrum of Formamide - PubMed. [Link]
-
Enzyme inhibitor – Knowledge and References - Taylor & Francis. [Link]
-
Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures - Preprints.org. [Link]
-
Tautomeric properties and crystal structure of N-[2-hydroxy-1-naphthylidene]2,5-dichloroaniline - Academia.edu. [Link]
-
Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy | Surface Science Western. [Link]
-
N-phenylhydroxylamine - 100-65-2, C6H7NO, density, melting point, boiling point, structural formula, synthesis. [Link]
-
N-(Hydroxyaminocarbonyl)phenylalanine: a novel class of inhibitor for carboxypeptidase A. [Link]
-
Drug Repurposing to Inhibit Histamine N-Methyl Transferase - MDPI. [Link]
-
High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of ma - BG. [Link]
-
Formanilide - Wikipedia. [Link]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Formamide, N-phenyl- [webbook.nist.gov]
- 3. n-(2-Hydroxyphenyl)formamide | C7H7NO2 | CID 261527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formamide, N-phenyl- [webbook.nist.gov]
- 8. Formamide, N-phenyl- [webbook.nist.gov]
